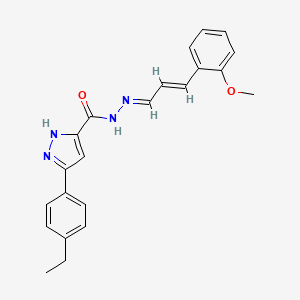

3-(4-Ethylphenyl)-N'-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

Description

3-(4-Ethylphenyl)-N'-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 1H-pyrazole core substituted at the 3-position with a 4-ethylphenyl group and at the 5-position with a carbohydrazide moiety linked to a 3-(2-methoxyphenyl)allylidene fragment. The allylidene hydrazide moiety enables structural versatility, allowing for π-π stacking, hydrogen bonding, and van der Waals interactions, which are critical for binding to biological targets or materials .

The 4-ethylphenyl substituent provides moderate electron-donating effects and increased hydrophobicity compared to methoxy or nitro groups in analogues. Such structural features are common in pyrazole-carbohydrazides designed for targeted therapy or material science applications .

Properties

CAS No. |

402604-33-5 |

|---|---|

Molecular Formula |

C22H22N4O2 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

3-(4-ethylphenyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H22N4O2/c1-3-16-10-12-17(13-11-16)19-15-20(25-24-19)22(27)26-23-14-6-8-18-7-4-5-9-21(18)28-2/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27)/b8-6+,23-14+ |

InChI Key |

ZTZMSHSZOIRDFZ-QLBRXNFHSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-N’-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide with 3-(2-methoxyphenyl)acrolein. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-N’-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(4-Ethylphenyl)-N’-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-N’-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural differences and biological/physical properties of analogous pyrazole-carbohydrazides:

Physicochemical Properties

- Lipophilicity : The 4-ethylphenyl group in the target compound increases LogP compared to methoxy derivatives (e.g., : LogP ~3.5 vs. target compound ~4.2), favoring blood-brain barrier penetration but reducing aqueous solubility.

- Thermal Stability : Allylidene derivatives generally exhibit higher melting points (>200°C) due to rigid conjugated systems, as seen in (mp 226–340°C) .

Biological Activity

3-(4-Ethylphenyl)-N'-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological activities, and relevant case studies.

- Molecular Formula : C22H22N4O2

- Molecular Weight : 378.44 g/mol

- CAS Number : 6869519

Synthesis

The synthesis of this pyrazole derivative typically involves the condensation of appropriate hydrazine derivatives with substituted aromatic aldehydes. The reaction conditions and reagents can significantly influence the yield and purity of the final product.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various bacterial strains. In vitro studies have shown that similar pyrazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria at micromolar concentrations .

Anticancer Properties

Some derivatives of pyrazoles have been evaluated for their anticancer effects. Compounds within this class have shown cytotoxicity against different cancer cell lines, leading to apoptosis and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways associated with cancer proliferation .

Case Studies

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation.

- Modulation of Cytokine Production : By inhibiting the production of pro-inflammatory cytokines, these compounds can alleviate symptoms associated with inflammatory diseases.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.